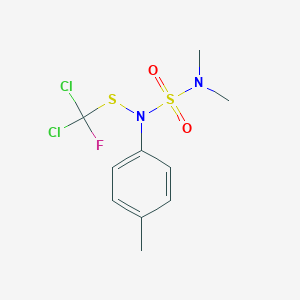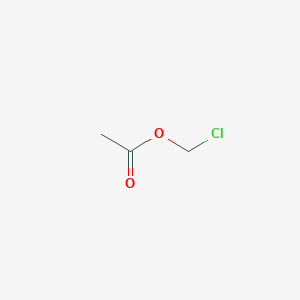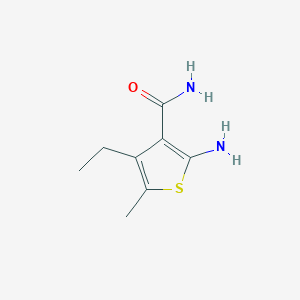![molecular formula C8H22N2O3Si B052321 N-[3-(Trimetoxisilicil)propil]etilendiamina CAS No. 1760-24-3](/img/structure/B52321.png)
N-[3-(Trimetoxisilicil)propil]etilendiamina
Descripción general
Descripción
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: is an organosilicon compound with the molecular formula C8H22N2O3Si . It is commonly used as an adhesion promoter at organic/inorganic interfaces, for surface modification, and as a crosslinker in various polymer systems . This compound is known for its ability to enhance the mechanical and chemical properties of materials by forming strong bonds with both organic and inorganic substrates .
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: Used for the surface modification of silica gel and other materials to enhance their adsorption properties.
Crosslinking Agent: Acts as a crosslinking agent in polymer systems, improving their mechanical properties.
Biology and Medicine:
Biocompatible Coatings: Utilized in the preparation of biocompatible coatings for medical devices.
Industry:
Adhesion Promoter: Enhances adhesion between organic and inorganic materials in various industrial applications.
Corrosion Prevention: Used in coatings to prevent corrosion of metal surfaces.
Mecanismo De Acción
Target of Action
N-[3-(Trimethoxysilyl)propyl]ethylenediamine, also known as N1-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine, primarily targets inorganic interfaces . It is used as an organic ligand for the surface modification of silica gel . The compound’s role is to uptake heavy metal ions .
Mode of Action
The compound interacts with its targets by acting as an adhesion promoter at organic/inorganic interfaces . It modifies surfaces for corrosion prevention and is a component of primers . It can also act as a crosslinker, facilitating moisture crosslinking of polymers .
Biochemical Pathways
The compound affects the biochemical pathways related to surface modification and heavy metal ion uptake . It can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This reaction is part of the compound’s role in modifying surfaces and enhancing their ability to uptake heavy metal ions.
Pharmacokinetics
Given its use in surface modification and heavy metal ion uptake, it is likely that the compound’s bioavailability is influenced by these processes .
Result of Action
The molecular and cellular effects of the compound’s action include the modification of inorganic interfaces and the uptake of heavy metal ions . The compound’s interaction with fluorinated carbon nanotubes results in the formation of aminoalkylalkoxysilane functionalized carbon nanotubes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can facilitate the compound’s role as a crosslinker . Additionally, the presence of heavy metal ions in the environment would be necessary for the compound’s role in ion uptake .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-[3-(Trimethoxysilyl)propyl]ethylenediamine has been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions . It can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes
Molecular Mechanism
It is known to react with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Addition Reaction: One common method involves the addition of to .
Methanolysis: Another method involves the methanolysis of 3-chloropropyltrimethoxysilane followed by aminolysis with ethylenediamine.
Industrial Production Methods:
- The industrial production of N-[3-(Trimethoxysilyl)propyl]ethylenediamine often involves the use of chloropropyltrimethoxysilane as a starting material. The reaction is catalyzed by chloroplatinic acid and involves the addition of ethylenediamine followed by methanolysis .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-[3-(Trimethoxysilyl)propyl]ethylenediamine can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized silanes.
Condensation Reactions: This compound can participate in condensation reactions with silanol groups, forming siloxane bonds.
Common Reagents and Conditions:
Fluorinated Carbon Nanotubes: Reacts with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes.
Silica Gel: Used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions.
Major Products:
Aminoalkylalkoxysilane Functionalized Carbon Nanotubes: Formed by the reaction with fluorinated carbon nanotubes.
Modified Silica Gel: Formed by the reaction with silica gel.
Comparación Con Compuestos Similares
- [3-(2-Aminoethylamino)propyl]trimethoxysilane
- N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
- 3-Aminopropyltrimethoxysilane
- 3-Aminopropyltriethoxysilane
- Trimethoxy[3-(methylamino)propyl]silane
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness:
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine is unique due to its dual functionality, possessing both amine and silane groups. This allows it to form strong bonds with a wide range of substrates, making it highly versatile in various applications .
Propiedades
IUPAC Name |
N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQOGHDTIVQXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCN)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29226-47-9, 64339-13-5 (mono-hydrochloride) | |
| Record name | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29226-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl-aminopropyl-trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027433 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-(Trimethoxysilyl)propyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | N-(3-(Trimethoxysilyl)propyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1760-24-3 | |
| Record name | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1760-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl-aminopropyl-trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(trimethoxysilyl)propyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZCS5GA8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-[3-(Trimethoxysilyl)propyl]ethylenediamine can readily react with silica surfaces through its trimethoxysilyl group, forming stable covalent bonds. This process, known as silanization, introduces amine functionalities to the silica surface, altering its hydrophilicity and enabling further modifications. [, , , , , , , , , ]
A: The amine groups in N-[3-(Trimethoxysilyl)propyl]ethylenediamine can react with CO2, forming carbamate and bicarbonate species. This interaction is the basis for its use in CO2 capture applications. Studies have shown that both the amount of amine loading and the specific aminosilane structure influence the adsorption capacity and efficiency. [, , , ]
ANone: The molecular formula is C8H22N2O3Si, and the molecular weight is 222.38 g/mol.
ANone: Common techniques include:
- FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups, such as amine and silane groups, and confirms their presence in modified materials. [, , , , , , , , , , , ]
- NMR (Nuclear Magnetic Resonance Spectroscopy): Provides structural information and insights into the degree of condensation of silicon species in hybrid materials. [, , , , , ]
- XPS (X-ray Photoelectron Spectroscopy): Analyzes elemental composition and chemical states, particularly useful for confirming the presence of metals in modified materials. [, , , ]
A: The compound forms strong covalent bonds with silica networks through its trimethoxysilyl group, enhancing the stability of the resulting hybrid materials. These materials often exhibit improved thermal and mechanical properties compared to their unmodified counterparts. [, , , , , ]
ANone: Factors include:
- pH: The degree of ionization of the amine groups is pH-dependent, affecting the stability and aggregation behavior of modified nanoparticles. [, ]
- Temperature: Elevated temperatures can impact the stability of the silane bond and the overall material. [, , , , ]
- Solvent: The choice of solvent during synthesis and application can affect the hydrolysis and condensation reactions of the silane group. []
A: The amine groups can act as ligands, anchoring transition metal ions onto the silica surface, creating heterogeneous catalysts. These catalysts have been investigated for reactions such as ethylene polymerization and L-lactide ring-opening polymerization. [, , ]
ANone: Advantages include:
- Heterogeneous Catalysis: Allows for easy separation of the catalyst from the reaction mixture, facilitating catalyst recovery and reuse. [, ]
- Tunable Reactivity: The number and type of amine groups can be modified, influencing the catalyst's activity, selectivity, and stability. [, , ]
ANone: While specific examples are limited in the provided research, computational chemistry can be used to:
A: The organic group can significantly impact the hydrophobicity, reactivity, and overall performance of the material. For example, incorporating a vinyl group can introduce polymerization capabilities, while an amine group enhances CO2 adsorption. [, , , ]
ANone: The compound is typically stored in a cool, dry place, away from moisture and air, to prevent hydrolysis of the alkoxysilane groups.
ANone: Strategies include:
ANone: As with any chemical, appropriate personal protective equipment, such as gloves and eye protection, should be worn. The compound should be handled in a well-ventilated area to avoid inhalation. Always consult the Safety Data Sheet (SDS) before handling.
ANone: Yes, alternatives include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
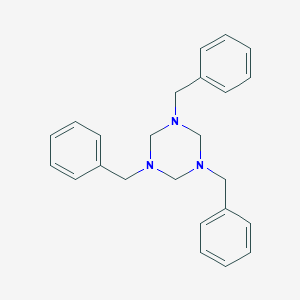
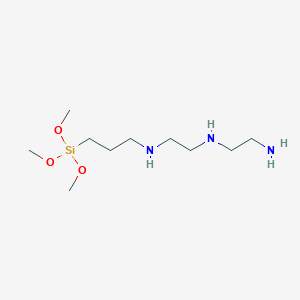
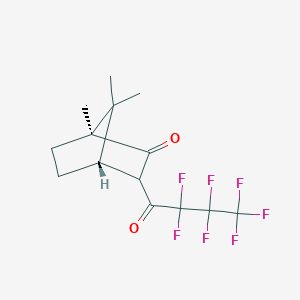
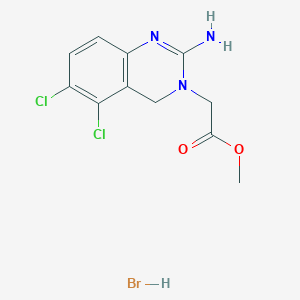

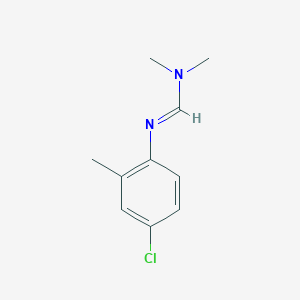

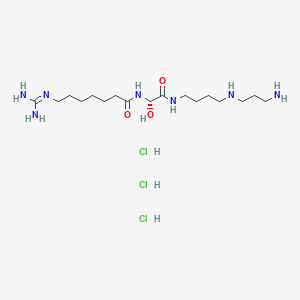
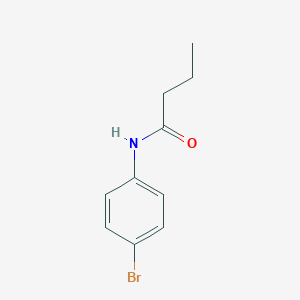
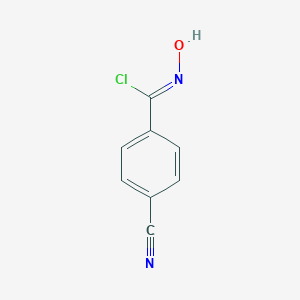
![N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide](/img/structure/B52279.png)
